

An In-depth Technical Guide to Isouron: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isouron*

Cat. No.: *B1201401*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

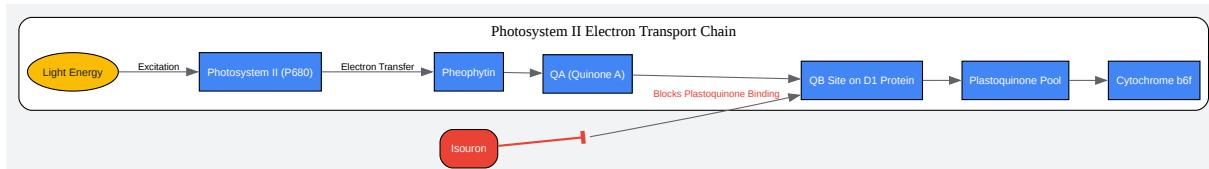
Isouron, a substituted urea herbicide, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of **Isouron**'s chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and evaluation of its herbicidal activity are also presented, supported by structured data and visual diagrams to facilitate understanding and further research in the fields of agrochemistry and drug development.

Chemical Identity and Structure

Isouron is the common name for the chemical compound N'-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea. Its chemical structure is characterized by a dimethylurea group linked to a tert-butyl substituted isoxazole ring.

Identifier	Value
IUPAC Name	3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
CAS Number	55861-78-4 [1]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂ [1]
Molecular Weight	211.26 g/mol [1]
Canonical SMILES	CN(C)C(=O)NC1=NOC(=C1)C(C)(C)C
InChI Key	JLLJHQLUZAKJFH-UHFFFAOYSA-N

Physicochemical Properties


The physical and chemical properties of **Isouron** are crucial for understanding its environmental fate and behavior. A summary of its key properties is provided in the table below.

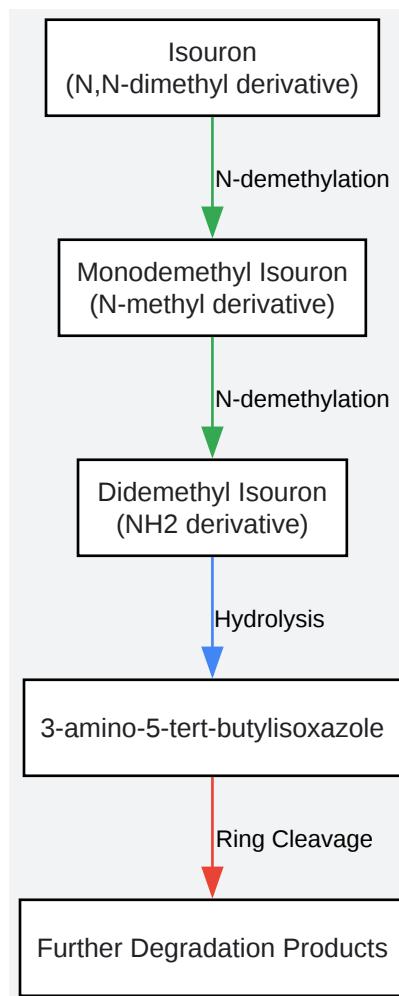
Property	Value
Melting Point	119-122 °C
Boiling Point	350.95°C (estimated)
Water Solubility	708 mg/L at 20 °C
logP (Octanol-Water Partition Coefficient)	1.98
Vapor Pressure	Data not available
pKa	13.44 (predicted)
Density	1.1288 g/cm ³ (estimated)

Mechanism of Action: Inhibition of Photosystem II

Isouron exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. **Isouron** binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, **Isouron** interrupts the photosynthetic electron

transport chain, which in turn halts the production of ATP and NADPH necessary for CO_2 fixation. This disruption leads to oxidative stress and ultimately cell death in the plant.

[Click to download full resolution via product page](#)


Mechanism of Photosynthesis Inhibition by **Isouron**.

Metabolic Pathways

The biotransformation of **Isouron** in different organisms is a key factor in its selectivity and environmental persistence. While specific pathways in plants and animals are not extensively detailed in the literature, studies on the related phenylurea herbicide, isoproturon, provide valuable insights. The primary metabolic reactions are expected to involve N-demethylation and hydroxylation.

Metabolism in Soil and Microorganisms

In soil, microbial degradation is the principal mechanism for **Isouron** breakdown. The proposed pathway, by analogy with isoproturon, involves a stepwise N-demethylation of the dimethylurea side chain, followed by hydrolysis of the urea linkage and subsequent degradation of the aromatic ring.

[Click to download full resolution via product page](#)

Proposed Metabolic Pathway of **Isouron** in Soil.

Metabolism in Plants

In plants, metabolism is a key determinant of selectivity. Tolerant species can rapidly detoxify **Isouron** through processes such as N-demethylation and hydroxylation, followed by conjugation with endogenous molecules like glucose.

Metabolism in Animals

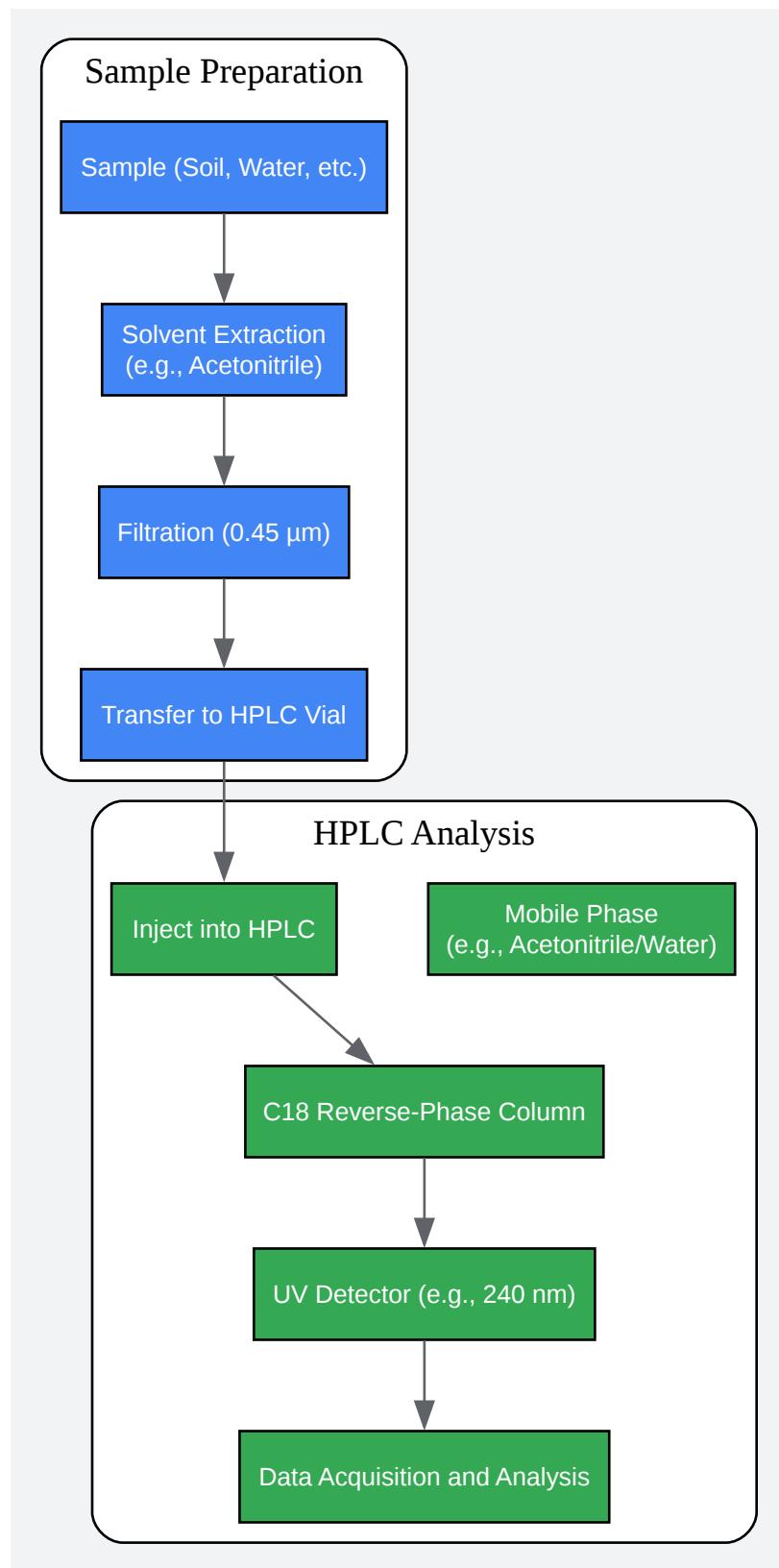
In animals, **Isouron** is expected to undergo similar metabolic transformations as in other organisms, primarily in the liver. The resulting metabolites are then conjugated and excreted. Studies on the related herbicide diuron in rats have shown inhibition of hepatic energy metabolism.^[2]

Toxicological Profile

The toxicity of **Isouron** has been evaluated in various organisms. The available data are summarized below.

Toxicity Data	Value	Species
Acute Oral LD ₅₀	630 mg/kg[3]	Rat[3]
Acute Dermal LD ₅₀	> 2000 mg/kg (for a similar substance)	Rat
Aquatic Toxicity (LC ₅₀ /EC ₅₀)	Data not available for Isouron. For the related herbicide Isoproturon: EC ₅₀ (Algae, Phaeodactylum tricornutum) = 10 µg/L[1]	
	LC ₅₀ (Fish, Oncorhynchus mykiss, 96h) = 18 mg/L[4]	
	EC ₅₀ (Daphnia magna, 48h) = 1.4 - 15 mg/L	

Isouron is classified as harmful if swallowed or inhaled.[5]


Experimental Protocols

Synthesis of Isouron

A general method for the synthesis of phenylurea herbicides involves the reaction of a substituted amine with a corresponding isocyanate. For **Isouron**, this would involve the reaction of 3-amino-5-tert-butylisoxazole with dimethylcarbamoyl chloride in the presence of a base. A detailed, step-by-step protocol would require adaptation from similar syntheses reported in the chemical literature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of **Isouron** in various matrices can be achieved using reverse-phase HPLC with UV detection. The following is a general protocol that can be adapted and validated for specific applications.

[Click to download full resolution via product page](#)**General Workflow for HPLC Analysis of Isouron.**

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection: UV at 240 nm

Herbicidal Activity Assay: Photosystem II Inhibition

The inhibitory effect of **Isouron** on PSII can be quantified by measuring the inhibition of the Hill reaction in isolated chloroplasts or thylakoid membranes. This assay measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol Outline:

- Isolation of Thylakoid Membranes: Isolate thylakoids from a suitable plant source (e.g., spinach) using differential centrifugation.
- Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
- Reaction Mixture Preparation: Prepare a reaction buffer containing the thylakoid suspension, the artificial electron acceptor (DCPIP), and varying concentrations of **Isouron**.
- Hill Reaction Measurement: Expose the reaction mixtures to a light source and monitor the decrease in absorbance of DCPIP over time at approximately 600 nm.
- Data Analysis: Calculate the rate of DCPIP reduction for each **Isouron** concentration and determine the I_{50} value (the concentration of **Isouron** that causes 50% inhibition of the Hill reaction).

Conclusion

Isouron is a potent herbicide that acts by inhibiting photosynthetic electron transport in Photosystem II. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and toxicological effects. The included experimental protocols offer a foundation for further research and development in the fields of agrochemistry and environmental science. A thorough understanding of these aspects is essential for the responsible use of **Isouron** and for the design of new, more selective and environmentally benign herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. circabc.europa.eu [circabc.europa.eu]
- 2. The metabolic effects of diuron in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. mdpi.com [mdpi.com]
- 5. Isouron | C10H17N3O2 | CID 41648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isouron: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201401#isouron-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com